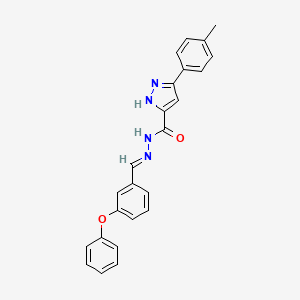![molecular formula C20H16ClN3O B11695737 1-(4-chlorobenzyl)-N-[(E)-(5-methylfuran-2-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695737.png)
1-(4-chlorobenzyl)-N-[(E)-(5-methylfuran-2-yl)methylidene]-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-clorobencil)-N-[(E)-(5-metilfuran-2-il)metilideno]-1H-bencimidazol-2-amina es un compuesto orgánico complejo que pertenece a la familia de los benzimidazoles. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de benzimidazol, un grupo clorobencilo y una parte de metilfurano. Ha despertado interés en varios campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(4-clorobencil)-N-[(E)-(5-metilfuran-2-il)metilideno]-1H-bencimidazol-2-amina normalmente implica un proceso de varios pasos. Un método común incluye la condensación de 4-clorobencilamina con 2-aminobenzimidazol en presencia de un catalizador adecuado. Esto va seguido de la reacción con 5-metilfurfural en condiciones específicas para formar el producto final. Las condiciones de reacción a menudo requieren temperaturas y niveles de pH controlados para asegurar el rendimiento del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(4-clorobencil)-N-[(E)-(5-metilfuran-2-il)metilideno]-1H-bencimidazol-2-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo clorobencilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como el metóxido de sodio en metanol.
Principales productos formados
Oxidación: Formación de los correspondientes derivados de benzimidazol con grupos funcionales oxidados.
Reducción: Formación de derivados de benzimidazol reducidos.
Sustitución: Formación de derivados de benzimidazol sustituidos con varios nucleófilos.
Aplicaciones Científicas De Investigación
1-(4-clorobencil)-N-[(E)-(5-metilfuran-2-il)metilideno]-1H-bencimidazol-2-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Se explora su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(4-clorobencil)-N-[(E)-(5-metilfuran-2-il)metilideno]-1H-bencimidazol-2-amina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y dando lugar a diversos efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Alcohol 4-clorobencílico: Comparte el grupo clorobencilo pero carece de las partes de benzimidazol y metilfurano.
4-clorobencilamina: Contiene el grupo clorobencilo y un grupo amina, pero carece de las partes de benzimidazol y metilfurano.
5-metilfurfural: Contiene la parte de metilfurano pero carece de los grupos benzimidazol y clorobencilo.
Unicidad
1-(4-clorobencil)-N-[(E)-(5-metilfuran-2-il)metilideno]-1H-bencimidazol-2-amina es único debido a su combinación de características estructurales, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C20H16ClN3O |
|---|---|
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
(E)-N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(5-methylfuran-2-yl)methanimine |
InChI |
InChI=1S/C20H16ClN3O/c1-14-6-11-17(25-14)12-22-20-23-18-4-2-3-5-19(18)24(20)13-15-7-9-16(21)10-8-15/h2-12H,13H2,1H3/b22-12+ |
Clave InChI |
MBIMFXBUTUJACV-WSDLNYQXSA-N |
SMILES isomérico |
CC1=CC=C(O1)/C=N/C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
SMILES canónico |
CC1=CC=C(O1)C=NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11695658.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(diethylamino)phenyl]ethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B11695659.png)
![4-{(2E)-2-[2-(benzyloxy)-3,5-diiodobenzylidene]hydrazinyl}-6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B11695666.png)

![(2Z)-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11695677.png)
![Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate](/img/structure/B11695682.png)

![3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11695684.png)

![4,6-Dimethyl-2-[(4-methylphenyl)amino]pyridine-3-carbonitrile](/img/structure/B11695701.png)

![3-bromo-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide](/img/structure/B11695710.png)

![4-bromo-N-{3-[(4-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide](/img/structure/B11695718.png)
